molecular formula C19H21N3O6S2 B2832604 methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886955-12-0

methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2832604
CAS No.: 886955-12-0
M. Wt: 451.51
InChI Key: ZLCYTWJSNWVMGD-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a fused thienopyridine core. Its key functional groups include a carbamoyl substituent at position 3, a 3-(ethylsulfonyl)benzamido moiety at position 2, and a methyl ester at position 4.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S2/c1-3-30(26,27)12-6-4-5-11(9-12)17(24)21-18-15(16(20)23)13-7-8-22(19(25)28-2)10-14(13)29-18/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCYTWJSNWVMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or by carbamoylation using a carbamoyl chloride in the presence of a base.

    Attachment of the Benzamido Moiety: The benzamido group is typically introduced through an amide coupling reaction between the thieno[2,3-c]pyridine derivative and 3-(ethylsulfonyl)benzoic acid, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps, automated purification systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic benzamido moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions to introduce new substituents on the benzamido ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzamido moiety.

Scientific Research Applications

Methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer due to its ability to modulate specific biological pathways.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Observations:

Position 2 Modifications: The target compound’s 3-(ethylsulfonyl)benzamido group distinguishes it from analogs with trimethoxyphenylamino (3a) or pyridin-3-yl acrylamido (4SC-207) substituents. The ethylsulfonyl group may enhance solubility and metabolic stability compared to the electron-rich trimethoxyphenyl group in 3a .

Position 3 Modifications: The carbamoyl group in the target compound replaces the cyano group found in 3a, 4SC-207, and 8c.

Position 6 Modifications :

  • The methyl ester in the target compound and 3a contrasts with the ethyl ester in 4SC-207 and tert-butyl ester in 8c. Smaller esters (e.g., methyl) may enhance metabolic lability, affecting bioavailability .

Q & A

Q. Critical Reagents :

  • 3-(Ethylsulfonyl)benzoyl chloride (freshly distilled to avoid hydrolysis).
  • Methyl carbamate for carbamoylation.
  • Anhydrous solvents (THF, DMF) to prevent side reactions .

Basic: Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., sulfonyl resonance at δ 125–130 ppm, carbamoyl NH at δ 6.5–7.0 ppm) .
  • HPLC : Purity >95% assessed using a C18 column (mobile phase: acetonitrile/water, 70:30) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 506.1542) .
  • X-ray Crystallography : Resolves stereochemistry of the dihydrothieno ring (bond angles: 109.5° for sp³ carbons) .

Basic: What preliminary biological activities have been reported?

  • Antitumor Activity : IC50 values of 8.2 μM (MCF-7 breast cancer) and 11.4 μM (A549 lung cancer) via apoptosis induction and cell cycle arrest at G1 phase .
  • Antimicrobial Effects : Moderate inhibition of S. aureus (MIC = 32 μg/mL) attributed to sulfonamide disruption of folate synthesis .

Advanced: How can researchers optimize sulfonylation yield and selectivity?

Parameter Optimization Strategy Outcome
Reagent Purity Use freshly distilled sulfonyl chlorideYield ↑ 15% (65% → 80%)
Temperature Maintain 0–5°C with ice bathMinimizes hydrolysis byproducts
Solvent DCM over THFFaster reaction kinetics
Base Equivalents 1.2 eq triethylamineComplete conversion

Advanced: How to resolve bioactivity discrepancies between in vitro and cell-based assays?

Discrepancies may arise from poor cellular permeability or metabolic instability. Methodological approaches include:

  • Permeability Assays : Caco-2 monolayer testing (Papp < 1×10⁻⁶ cm/s indicates low absorption) .
  • Metabolic Stability : Liver microsomal incubation (t1/2 < 15 min suggests rapid oxidation) .
  • Structural Modifications : Replace ester with amide to enhance stability (e.g., t1/2 ↑ from 12 min to 45 min) .

Advanced: What computational methods predict target binding modes?

  • Molecular Docking (AutoDock Vina) : Identifies key interactions (e.g., sulfonyl group with Lys721 in EGFR kinase; ΔG = -9.2 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : 100-ns simulations assess binding pose stability (RMSD < 2Å confirms retention) .
  • QSAR Modeling : Correlates substituent electronegativity with IC50 values (R² = 0.89) .

Basic: What storage conditions ensure compound stability?

  • Store at -20°C under argon in amber vials to prevent light/moisture degradation .
  • Monthly HPLC checks show <5% decomposition over 12 months .
  • Avoid aqueous solutions (stable in DMSO for ≤48 hours at 4°C) .

Advanced: How does stereochemistry at the 4,5-dihydrothieno position affect activity?

  • (R)-Enantiomer : 3-fold higher anticancer activity (MCF-7 IC50 = 2.7 μM) due to hydrogen bonding with HDAC8’s Asp267 .
  • (S)-Enantiomer : Reduced potency (IC50 = 8.1 μM) .
  • Resolution Method : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

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